2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide features a thiazolo[5,4-b]pyridine core fused to a piperidine ring, with a 2-chlorophenyl acetamide side chain. The thiazolo-pyridine system may enhance binding to receptors or enzymes via aromatic stacking and hydrogen bonding .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-15-5-2-1-4-13(15)12-17(25)22-14-7-10-24(11-8-14)19-23-16-6-3-9-21-18(16)26-19/h1-6,9,14H,7-8,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJSZHGVCBTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized to introduce the piperidine and acetamide groups. Key steps may include:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.
Acetamide formation: The final step typically involves acylation reactions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions. Key reactions include:
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Aromatic halogen displacement with nucleophiles (e.g., amines, alkoxides) to form derivatives.
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Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups.
Example Reaction:
Conditions: DMSO/methanol solvent, 60–80°C, 12–24 hours.
Amide Bond Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines:
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Acidic hydrolysis : Concentrated HCl at reflux (110°C, 6–8 hours) cleaves the amide bond to form 2-(2-chlorophenyl)acetic acid and 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine.
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C yields the sodium salt of the carboxylic acid.
Heterocyclic Ring Functionalization
The thiazolo[5,4-b]pyridine core participates in electrophilic substitution and cyclization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | Nitro-substituted thiazolo-pyridine |
| Cyclization | NaOEt/EtOH, reflux | Fused polyheterocycles (e.g., pyridothiazoles) |
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation or acylation:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.
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Acylation : Acetic anhydride/pyridine at 25°C acetylates the secondary amine.
Catalytic Hydrogenation
Selective reduction of unsaturated bonds (if present in intermediates) using H₂/Pd-C in ethanol at 50°C.
Cross-Coupling Reactions
The thiazole sulfur can participate in C–S bond-forming reactions:
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that compounds similar to 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide may act as antagonists for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These receptors play a crucial role in modulating neuroinflammation and neuronal survival.
A study published in Pharmaceuticals highlighted the synthesis of piperidine-containing thiazolo derivatives that demonstrated significant binding affinity to A2A receptors, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Cancer Treatment
The compound's ability to modulate GPCRs presents opportunities for its use in oncology. Adenosine A2A receptor antagonists have been explored for their role in preventing tumor cell immunoescaping and enhancing anti-tumor immunity. Clinical candidates like Preladenant and CPI-444 have shown promise in this area.
A comprehensive structure-activity relationship study indicated that modifications to the thiazolo[5,4-b]pyridine core could enhance potency against A2A receptors while minimizing off-target effects, thus supporting its development as an anti-cancer agent .
Table 1: Structure-Activity Relationship of Thiazolo Derivatives
| Compound ID | Structure | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| 1 | Structure | 8.62 nM | High |
| 2 | Structure | 15.3 nM | Moderate |
| 3 | Structure | No significant binding | None |
Case Study 1: Neuroprotective Effects
In a preclinical study, a derivative of the compound was tested for neuroprotective effects in animal models of Parkinson's disease. The results showed that treatment with the compound led to reduced neuroinflammation and improved motor functions, supporting its potential role as a neuroprotective agent.
Case Study 2: Tumor Growth Inhibition
Another study evaluated the efficacy of the compound in inhibiting tumor growth in xenograft models. The results demonstrated significant tumor reduction compared to control groups, indicating the compound's potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Core : Thiazolo[5,4-b]pyridine fused to piperidine.
- Substituents : 2-Chlorophenyl acetamide.
- Synthesis: Likely involves coupling a thiazolo-pyridine intermediate with a chloroacetamide derivative under conditions similar to those in (e.g., ethanol reflux) .
Analog 1 : 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 6, )**
- Core : Simple thiazole ring.
- Substituents : 4-Hydroxypiperidinyl acetamide.
- Synthesis : Direct substitution of thiazol-2-ylamine with chloroacetamide derivatives .
- Key Difference : Absence of fused pyridine in the thiazole ring reduces aromaticity and may lower CNS penetration compared to the target compound .
Analog 2 : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()**
- Core : Pyrazole ring.
- Substituents: 4-Chlorophenyl, cyano group.
- Synthesis : Derived from Fipronil analogs, emphasizing insecticidal activity.
- Key Difference : Pyrazole core targets GABA receptors in insects, diverging from the CNS focus of the target compound .
Analog 3 : N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide ()**
- Core : Thiazolo[5,4-c]pyridine (structural isomer of the target compound).
- Substituents: Phenoxyphenyl group.
- Key Difference: The 5,4-c vs.
Pharmacokinetic Considerations
Structural Analysis Tools
- SHELX Software () : Widely used for crystallographic refinement of similar small molecules, ensuring accurate structural validation .
- X-ray Crystallography () : Critical for confirming bond lengths and angles in acetamide derivatives, as seen in the characterization of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
Biological Activity
The compound 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. Its structure features a thiazolo[5,4-b]pyridine moiety, which is known for various pharmacological properties, including anticancer and anticonvulsant activities. This article reviews the biological activity of this compound based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives in targeting various cancer types. For instance, derivatives have shown promising results against gastrointestinal stromal tumors (GIST) by inhibiting c-KIT, a key receptor involved in tumor proliferation. The compound 6r , a thiazolo derivative, exhibited an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming traditional inhibitors like imatinib .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A related study demonstrated that compounds with similar structures displayed significant anticonvulsant effects in animal models, suggesting that the thiazolo moiety could enhance neuroprotective activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo derivatives often hinges on their structural components:
- The presence of halogen substituents (e.g., chlorine) on the phenyl ring has been correlated with increased potency against various targets.
- Functional groups such as amides and piperidine rings play critical roles in enhancing interaction with biological receptors.
Study 1: c-KIT Inhibition
In a study examining the inhibition of c-KIT by thiazolo derivatives, compounds were synthesized and evaluated for their enzymatic activity. The results indicated that modifications at specific positions on the thiazolo ring significantly impacted inhibitory potency. For example, compound 6r showed a remarkable 23.6-fold higher anti-proliferative activity on HMC1.2 cells compared to imatinib .
Study 2: Anticonvulsant Screening
Another research effort focused on testing various thiazole derivatives for anticonvulsant efficacy using the maximal electroshock seizure (MES) model. Compounds were administered at doses ranging from 30 to 300 mg/kg, revealing several lead candidates with significant protective effects against seizures .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
